(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol
Description
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol is a fluorinated cyclopropane derivative with a brominated aromatic substituent. Its molecular formula is C₁₀H₁₀BrF₂O, combining a 2-bromophenyl group, a 2,2-difluorocyclopropyl ring, and a hydroxymethyl (-CH₂OH) moiety. The compound is structurally characterized by its SMILES notation C1C(C1(F)F)CO-c1c(c(ccc1)Br)F and InChIKey XOLSMTBBIZDHSG-UHFFFAOYSA-N (shared with its non-brominated parent compound) . It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its unique electronic and steric properties imparted by the bromine atom and difluorocyclopropane ring .
Properties
IUPAC Name |
(2-bromophenyl)-(2,2-difluorocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-8-4-2-1-3-6(8)9(14)7-5-10(7,12)13/h1-4,7,9,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUNIWYQNFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(C2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol typically involves the reaction of 2-bromophenyl derivatives with difluorocyclopropyl intermediates. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium acetate (Pd(OAc)2) as a catalyst, along with suitable ligands and bases to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the difluorocyclopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Key Observations :
- The bromophenyl substituent in the target compound increases molar mass significantly compared to non-aromatic analogs (e.g., 289.09 vs. 108.09 g/mol for (2,2-difluorocyclopropyl)methanol) .
Reaction Yield Under Different Conditions
| Compound | Room-Temperature Yield | High-Temperature Yield | Key Side Reactions | |
|---|---|---|---|---|
| (2,2-Difluorocyclopropyl)methanol | 59% | 14% | Elimination, decomposition | |
| Cyclopropylmethanol | 94% | 46% | Ring-opening, oxidation |
Analysis :
- The 2,2-difluorocyclopropane moiety in the target compound likely reduces thermal stability compared to non-fluorinated cyclopropanes, as seen in the drastic yield drop (59% → 14%) for (2,2-difluorocyclopropyl)methanol under elevated temperatures .
Functional Group Compatibility
Halogenated analogs demonstrate varying tolerance in synthetic workflows:
- Alkyl bromides (e.g., in Cyclopropyl (2-bromo-4-fluorophenyl)methanol) show moderate yields (65%) at room temperature but degrade under heat due to β-hydride elimination .
- Fluorinated cyclopropanes (e.g., (2,2-difluorocyclopropyl)methanol) exhibit superior compatibility with sensitive groups like oxetanes (94% yield) compared to chlorinated analogs .
Biological Activity
(2-Bromophenyl)-(2,2-difluorocyclopropyl)methanol is an organic compound characterized by a bromophenyl group and a difluorocyclopropyl group attached to a methanol moiety. Its unique structural features suggest potential biological activity, particularly in the context of drug discovery and enzyme interactions. This article explores its biological activity, synthesis, and potential applications based on available research findings.
- Molecular Formula : CHBrFO
- Molecular Weight : 263.079 g/mol
The compound's structure allows for various interactions with biological targets, primarily due to the presence of the bromophenyl group, which can engage in π-π interactions with aromatic residues in proteins, and the difluorocyclopropyl group that may facilitate hydrogen bonding and other non-covalent interactions.
Biological Activity
The biological activity of this compound is hypothesized to be linked to its ability to modulate enzyme interactions and receptor binding. Key aspects include:
- Enzyme Interactions : The compound may influence enzyme activity through binding interactions, potentially serving as a lead compound in drug development.
- Receptor Binding : The structural features may enhance binding affinities towards specific receptors, impacting various biological pathways.
- π-π Stacking : The bromophenyl moiety can participate in π-π stacking with aromatic amino acids, enhancing binding stability.
- Hydrogen Bonding : The difluorocyclopropyl group may engage in hydrogen bonding, modulating the interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bromophenyl Group : Utilizing bromination techniques to introduce the bromine atom onto the phenyl ring.
- Cyclopropanation : Employing difluoromethylation strategies to create the difluorocyclopropyl moiety.
- Final Coupling : Combining these groups with a methanol functional group through nucleophilic substitution reactions.
These synthetic routes are crucial for producing the compound for both research and industrial applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl and difluorocyclopropyl groups | Modulates enzyme interactions |
| 3-(4-bromophenyl)-2,2-difluorocyclopropylmethanol | Similar structural features | Potential anti-cancer properties |
| α,α-Difluoromethyl ketones | Fluorinated derivatives | Inhibitors of serine and cysteine proteases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
